![molecular formula C10H11FN2O2 B14291016 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol CAS No. 116218-75-8](/img/structure/B14291016.png)
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Métodos De Preparación
The synthesis of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde to form the imidazole ring . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include fluorinated imidazole derivatives and hydroxylated benzene compounds .
Aplicaciones Científicas De Investigación
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use in developing new drugs for treating various diseases . In industry, it is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl groups can form hydrogen bonds with target molecules . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol stands out due to its unique combination of functional groups. Similar compounds include 4,5-dihydro-1H-imidazole derivatives and fluorinated benzene diols . the presence of both the imidazole ring and the fluorinated benzene diol in a single molecule provides enhanced reactivity and a broader range of applications .
Propiedades
Número CAS |
116218-75-8 |
|---|---|
Fórmula molecular |
C10H11FN2O2 |
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-6(4-8(14)10(7)15)5-9-12-1-2-13-9/h3-4,14-15H,1-2,5H2,(H,12,13) |
Clave InChI |
WLFOSTFRKCEQJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CC2=CC(=C(C(=C2)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
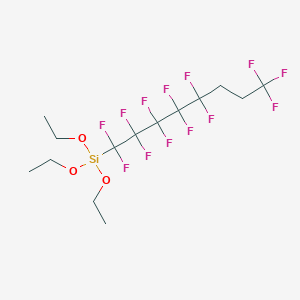
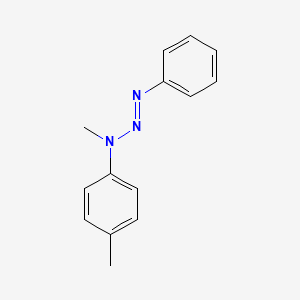
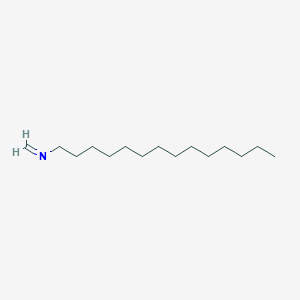

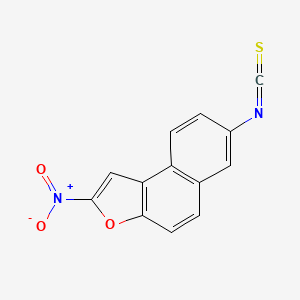

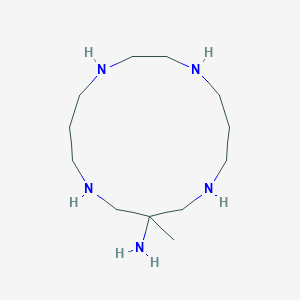
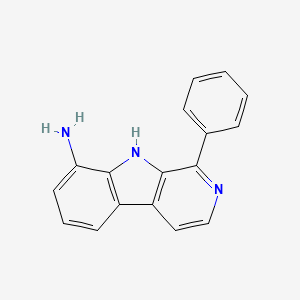
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)



